(4-Isopropoxypyridin-2-yl)methanamine

Lipophilicity Drug-likeness Physicochemical property comparison

(4-Isopropoxypyridin-2-yl)methanamine (CAS 1250345-56-2) is a pyridine-based chemical building block featuring an isopropoxy substituent at the 4-position and a primary aminomethyl group at the 2-position, with a molecular weight of 166.22 g/mol. The compound belongs to the class of 2-pyridinemethanamine derivatives, a scaffold recognized in medicinal chemistry for its role as a versatile synthetic intermediate and, when appropriately substituted, as a pharmacophore for cytochrome P450 inhibition.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 1250345-56-2
Cat. No. B2773258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropoxypyridin-2-yl)methanamine
CAS1250345-56-2
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESCC(C)OC1=CC(=NC=C1)CN
InChIInChI=1S/C9H14N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,6,10H2,1-2H3
InChIKeyUWCIQHWUICHZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isopropoxypyridin-2-yl)methanamine (CAS 1250345-56-2): A 4-Position-Modified Pyridine Methanamine Building Block for CYP2A6-Targeted Medicinal Chemistry


(4-Isopropoxypyridin-2-yl)methanamine (CAS 1250345-56-2) is a pyridine-based chemical building block featuring an isopropoxy substituent at the 4-position and a primary aminomethyl group at the 2-position, with a molecular weight of 166.22 g/mol [1]. The compound belongs to the class of 2-pyridinemethanamine derivatives, a scaffold recognized in medicinal chemistry for its role as a versatile synthetic intermediate and, when appropriately substituted, as a pharmacophore for cytochrome P450 inhibition [2]. Its computed physicochemical profile—XLogP3 of 0.5, topological polar surface area (TPSA) of 48.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it in a favorable property space for lead-like molecules [1].

Why Generic Substitution of (4-Isopropoxypyridin-2-yl)methanamine with Other Pyridine Methanamine Isomers or Alkoxy Analogs Carries Procurement Risk


Pyridine methanamine isomers and alkoxy homologs are not functionally interchangeable because both the position of the alkoxy substituent and the steric bulk of the alkoxy group profoundly alter lipophilicity, hydrogen-bonding topology, and target engagement. In the CYP2A6 inhibitor series, shifting a single methyl group from the 4-position to the 3-, 5-, or 6-position of the pyridine ring abolishes inhibitory activity (IC₅₀ >10 μM vs. 0.055 μM for the 4-methyl analog), demonstrating that the 4-position is a non-negotiable locus for potency [1]. Furthermore, replacing the isopropoxy group of the target compound with a smaller methoxy or ethoxy group reduces both steric bulk and lipophilicity (ΔXLogP3 of 0.8–1.2 log units), which can compromise membrane permeability and binding-site complementarity [2][3][4]. Procuring a generic pyridine methanamine without verifying substitution pattern and alkoxy identity introduces quantifiable risk of synthetic dead-ends or inactive lead series.

Quantitative Differentiation Evidence for (4-Isopropoxypyridin-2-yl)methanamine vs. Closest Analogs: A Comparator-Based Procurement Guide


Lipophilicity (XLogP3) Tuned to Lead-Like Range vs. 3-Isomer and Methoxy Analog

The XLogP3 of (4-Isopropoxypyridin-2-yl)methanamine is 0.5, positioning it within the optimal lead-like lipophilicity window (0–3) while avoiding the excessively low or high values of its closest analogs [1]. The 3-isopropoxy positional isomer (CAS 902837-65-4) exhibits an XLogP3 of 1.9—a 1.4 log-unit increase driven by intramolecular hydrogen bonding between the 2-aminomethyl NH and the 3-isopropoxy oxygen, which masks polarity [2]. The 4-methoxy analog (CAS 194658-14-5) has an XLogP3 of −0.3, reflecting the smaller hydrophobic surface area of the methyl group [3]. This intermediate lipophilicity of the target compound offers a quantifiable advantage for balancing aqueous solubility and passive membrane permeability in oral bioavailability optimization.

Lipophilicity Drug-likeness Physicochemical property comparison

Topological Polar Surface Area (TPSA) Differentiation: 48.1 vs. 34.2 Ų for the 3-Isopropoxy Isomer

The TPSA of (4-Isopropoxypyridin-2-yl)methanamine is 48.1 Ų, identical to the 6-isopropoxy isomer and the 4-methoxy analog but 13.9 Ų higher than the 3-isopropoxy isomer (TPSA = 34.2 Ų) [1][2][3][4]. This 41% increase in TPSA arises because the 3-isomer forms an internal hydrogen bond between the aminomethyl NH and the proximal isopropoxy oxygen, effectively masking one hydrogen bond donor and reducing the apparent polar surface. The higher TPSA of the target compound predicts stronger explicit solvent interactions and reduced blood-brain barrier penetration compared to the 3-isomer—a critical differentiation when CNS exclusion is desired.

Polar surface area Hydrogen bonding CNS permeability

Rotatable Bond Count Enables Greater Conformational Sampling vs. the 4-Methoxy Analog

(4-Isopropoxypyridin-2-yl)methanamine possesses three rotatable bonds (the aminomethyl CH₂–NH₂ bond and the two bonds of the isopropoxy group), compared to only two rotatable bonds for the 4-methoxy analog, which lacks the branched isopropyl group [1][2]. The additional rotatable bond provides greater conformational freedom, potentially enabling more favorable induced-fit binding to protein targets that require ligand adaptation. However, it also introduces a modest entropic penalty upon binding (estimated ~0.7 kcal/mol at 298 K per frozen rotor), which must be offset by enthalpic gains from van der Waals contacts of the isopropyl group within the target pocket.

Conformational flexibility Rotatable bonds Entropic penalty

The 4-Position of Pyridine Methanamines is a Critical Determinant of CYP2A6 Inhibition Potency: A 2,900-Fold Window Between Optimal and Inactive Substitution Patterns

In a systematic methyl scan of the pyridine ring by Denton et al. (J. Med. Chem. 2018), 4-methyl substitution yielded a CYP2A6 IC₅₀ of 0.055 μM (compound 4g), representing a 3-fold improvement over the unsubstituted reference (4a, IC₅₀ = 0.16 μM) [1]. In stark contrast, shifting the methyl to the 5-position (4e) increased IC₅₀ to 5.5 μM (100-fold loss), and 3-methyl (4f) or 6-methyl (4h) substitution resulted in IC₅₀ >10 μM (>180-fold loss, exceeding the screening concentration). This demonstrates that the 4-position uniquely accommodates steric bulk while maintaining or enhancing CYP2A6 binding [1]. Although (4-isopropoxypyridin-2-yl)methanamine has not been directly profiled in this assay, its 4-isopropoxy substitution installs steric and electronic features at the validated 4-position hot spot, making it a privileged intermediate for CYP2A6-targeted lead generation programs.

CYP2A6 inhibition Structure-activity relationship Smoking cessation

Hydrochloride Salt Form Availability Provides pH-Dependent Solubility Modulation Not Offered by Free Base Alone

The dihydrochloride salt of (4-isopropoxypyridin-2-yl)methanamine (CAS 2490705-12-7, MW 239.14 g/mol) is commercially available as a distinct chemical entity . Salt formation with HCl converts the neutral primary amine (pKa ~9–10 predicted for pyridine methanamines) into a positively charged ammonium species, which is expected to increase aqueous solubility by several orders of magnitude at physiologically relevant pH. In contrast, the 4-methoxy analog (CAS 194658-14-5) is predominantly offered only as the free base, limiting formulation flexibility for in vivo studies requiring higher dissolved concentrations [1]. The free base (XLogP3 = 0.5) and its HCl salt represent complementary tools for solubility optimization across different experimental pH ranges.

Salt form Aqueous solubility Formulation enablement

Recommended Application Scenarios for (4-Isopropoxypyridin-2-yl)methanamine Based on Validated Differentiation Evidence


CYP2A6 Inhibitor Lead Generation: Installing the 4-Position Pharmacophore Handle

The J. Med. Chem. 2018 study establishes the 4-position of pyridine methanamines as the sole substitution site that enhances CYP2A6 inhibition potency, with a 4-methyl analog achieving IC₅₀ = 0.055 μM vs. >10 μM for isomers substituted at other positions [1]. (4-Isopropoxypyridin-2-yl)methanamine provides a pre-functionalized 4-position vector with an isopropoxy group that can serve as a steric probe or be elaborated into more complex alkoxy, aryloxy, or amino substituents through the primary amine handle. Procurement of this specific building block—rather than an unsubstituted or mis-substituted analog—ensures that the critical 4-position is already occupied, allowing SAR exploration to focus on 2-aminomethyl derivatization and 3-position modifications.

Physicochemical Property Tuning: Balancing LogP and TPSA in CNS-Sparing Programs

With an XLogP3 of 0.5 and TPSA of 48.1 Ų, the target compound occupies a space that predicts good oral absorption (below TPSA cutoff of 140 Ų) while remaining above the threshold for significant CNS penetration (TPSA <40 Ų combined with low HBD count) [1][2]. This profile is quantitatively distinct from the 3-isopropoxy isomer (XLogP3 = 1.9, TPSA = 34.2 Ų), which falls into CNS-permeable space. For drug discovery programs targeting peripheral enzymes such as CYP2A6 in the liver, (4-isopropoxypyridin-2-yl)methanamine offers an intrinsically lower risk of CNS off-target effects compared to its 3-isomer, reducing the need for subsequent structural modifications to limit brain exposure.

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Aminomethyl Handle

At MW 166.22 with 1 HBD, 3 HBA, and 3 rotatable bonds, (4-isopropoxypyridin-2-yl)methanamine complies with the Rule of Three (MW <300, HBD ≤3, HBA ≤3, ClogP ≤3) that defines an ideal fragment starting point [1]. The primary aminomethyl group provides a synthetically tractable handle for fragment growing via amide coupling, reductive amination, or urea formation. Compared to the 4-methoxy analog (2 rotatable bonds, XLogP3 = -0.3), the isopropoxy fragment offers an additional degree of conformational freedom and higher lipophilicity, enabling exploration of hydrophobic sub-pockets that the smaller methoxy fragment cannot access [3].

Parallel Library Synthesis: Salt Form Enables High-Concentration Chemistry in Aqueous Co-Solvent Systems

The dihydrochloride salt (CAS 2490705-12-7) provides markedly enhanced aqueous solubility compared to the free base, facilitating amide coupling or reductive amination in aqueous-organic solvent mixtures (e.g., water:acetonitrile) at substrate concentrations unattainable with the free base [1]. This is advantageous for automated parallel synthesis platforms, where consistent dissolution and accurate liquid handling are prerequisites for library quality. The availability of both free base and salt forms allows chemists to select the optimal physical form for the specific reaction conditions—free base for anhydrous organic transformations, hydrochloride salt for aqueous-compatible protocols—a procurement flexibility not offered by analogs available only as the free base [2].

Quote Request

Request a Quote for (4-Isopropoxypyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.